molecular formula C11H18O2 B1609987 Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester CAS No. 81752-87-6

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester

Cat. No.: B1609987
CAS No.: 81752-87-6
M. Wt: 182.26 g/mol
InChI Key: SMJXJPQSPQXVMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester can be synthesized through various methods. One common synthetic route involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by esterification with methanol . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives .

Scientific Research Applications

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester is unique due to its specific structure, which imparts distinct aromatic properties. This makes it particularly valuable in the fragrance industry compared to its similar compounds .

Properties

IUPAC Name

methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJXJPQSPQXVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C)C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051399
Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81752-87-6
Record name Methyl 2,2-dimethyl-6-methylenecyclohexanecarboxylate
Source CAS Common Chemistry
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Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Record name methyl 2,2-dimethyl-6-methylenecyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Synthesis routes and methods

Procedure details

A solution of methyl 2,6,6-trimethyl-cyclohex-1-ene-carboxylate (80.0 g) in tetrahydrofuran (THF, 640 ml), contained in a 1.5 l flask equipped with a mechanical strirrer and a nitrogen inlet, was deprotonated by adding, between -10° and 0°, a solution of butyllithium in hexane (411 ml of a 1.5M solution). Once the addition was completed, the reaction was allowed to proceed at 15°-17° for 10 min. The temperature was reduced to -30° and trimethylsilyl chloride (143.35 g) was added to the reaction mixture over half an hour, while maintaining the temperature at 10° or below. The temperature was allowed to increase to 20° and the reaction mixture was poured on 5% HCl. After stirring for 10 min, the mixture was extracted with ether and the organic phase was washed with saturated aqueous solutions of NaHCO3 and NaCl, dried over Na2SO4, filtered and the solvents evaporated. After distillation on a column filled with inox helices and equipped with a total reflux top, two fractions of a crude product were obtained.
Name
methyl 2,6,6-trimethyl-cyclohex-1-ene-carboxylate
Quantity
80 g
Type
reactant
Reaction Step One
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640 mL
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solution
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143.35 g
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
Reactant of Route 2
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Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
Reactant of Route 5
Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
Reactant of Route 6
Reactant of Route 6
Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester

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